molecular formula C6H8O B12389244 2-(1,1,2,2,2-pentadeuterioethyl)furan

2-(1,1,2,2,2-pentadeuterioethyl)furan

Cat. No.: B12389244
M. Wt: 101.16 g/mol
InChI Key: HLPIHRDZBHXTFJ-ZBJDZAJPSA-N
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Description

2-(1,1,2,2,2-pentadeuterioethyl)furan is a deuterated derivative of furan, a five-membered aromatic heterocyclic compound containing one oxygen atom. The deuterium atoms replace the hydrogen atoms in the ethyl group, making it a valuable compound for various scientific studies, particularly in the field of spectroscopy and reaction mechanism studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,2-pentadeuterioethyl)furan can be achieved through several methods. One common approach involves the deuteration of ethyl furan using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration. Another method involves the use of deuterated reagents such as deuterated ethyl iodide in a substitution reaction with furan.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process requires stringent control of reaction conditions to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,2-pentadeuterioethyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: The ethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed

    Oxidation: Products include furan-2-carboxylic acid and other oxidized derivatives.

    Reduction: Tetrahydrofuran and its derivatives.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2-(1,1,2,2,2-pentadeuterioethyl)furan has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-pentadeuterioethyl)furan involves the interaction of the deuterated ethyl group with various molecular targets. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen. This property is particularly useful in studying reaction mechanisms and pathways in detail.

Comparison with Similar Compounds

Similar Compounds

    2-(1-pentenyl)furan: A furan derivative with a pentenyl group.

    2-(1,1,2,2,2-pentafluoroethyl)furan: A furan derivative with a pentafluoroethyl group.

    2-(1,1,2,2,2-pentachloroethyl)furan: A furan derivative with a pentachloroethyl group.

Uniqueness

2-(1,1,2,2,2-pentadeuterioethyl)furan is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and reaction mechanism analysis. The isotope effect associated with deuterium allows for detailed investigation of reaction pathways and intermediates, making it a valuable tool in scientific research.

Properties

Molecular Formula

C6H8O

Molecular Weight

101.16 g/mol

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethyl)furan

InChI

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3/i1D3,2D2

InChI Key

HLPIHRDZBHXTFJ-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CO1

Canonical SMILES

CCC1=CC=CO1

Origin of Product

United States

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